Synthetic Versatility: Primary Amine Handle Enables Direct Conjugation
2-(2-aminoethyl)quinazolin-4(3H)-one possesses a primary amine group that is absent in common analogs such as 2-methyl-4(3H)-quinazolinone (CAS 1898-06-2) and 2-phenyl-4(3H)-quinazolinone (CAS 1022-45-3). This amine serves as a nucleophilic site for amide bond formation, reductive amination, or urea synthesis, enabling efficient library generation for structure-activity relationship (SAR) studies . In contrast, 2-methyl and 2-phenyl analogs lack this reactive handle, requiring additional synthetic steps to introduce a functionalizable group .
| Evidence Dimension | Presence of nucleophilic primary amine for derivatization |
|---|---|
| Target Compound Data | Contains -CH2CH2NH2 group at 2-position |
| Comparator Or Baseline | 2-methyl-4(3H)-quinazolinone: -CH3 at 2-position; 2-phenyl-4(3H)-quinazolinone: -C6H5 at 2-position |
| Quantified Difference | Qualitative: reactive amine handle present vs. absent |
| Conditions | Structural comparison based on chemical composition |
Why This Matters
The primary amine enables one-step conjugation to generate diverse compound libraries, reducing synthetic steps and costs in medicinal chemistry workflows.
